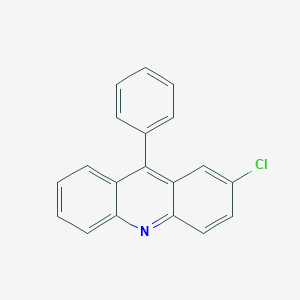
2-Chloro-9-phenylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-phenylacridine is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of acridine and has a wide range of applications due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-9-phenylacridine is not fully understood. However, it is believed that the compound intercalates into DNA, disrupting the structure of the DNA double helix. This can lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 2-Chloro-9-phenylacridine has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the compound has also been shown to be toxic to normal cells at high concentrations.
実験室実験の利点と制限
One advantage of using 2-Chloro-9-phenylacridine in lab experiments is its strong fluorescence properties, which make it an excellent fluorescent probe for DNA detection. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-Chloro-9-phenylacridine is its potential toxicity to normal cells at high concentrations. Careful consideration must be given to the concentration of the compound used in experiments to ensure that normal cells are not affected.
将来の方向性
There are many potential future directions for research involving 2-Chloro-9-phenylacridine. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be done to further understand the mechanism of action of 2-Chloro-9-phenylacridine and its potential use in other applications, such as DNA sequencing and diagnostics. Finally, research could be done to develop new derivatives of 2-Chloro-9-phenylacridine with improved properties for use in scientific research.
合成法
The synthesis of 2-Chloro-9-phenylacridine involves the reaction of 9-phenylacridine with thionyl chloride and phosphorus pentachloride. The resulting compound is then treated with sodium hydroxide to obtain 2-Chloro-9-phenylacridine. The yield of the synthesis process is relatively high, and the compound can be easily purified through recrystallization.
科学的研究の応用
2-Chloro-9-phenylacridine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify DNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) due to its strong fluorescence properties. Additionally, 2-Chloro-9-phenylacridine has been studied for its potential use as an anti-cancer agent.
特性
分子式 |
C19H12ClN |
|---|---|
分子量 |
289.8 g/mol |
IUPAC名 |
2-chloro-9-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H |
InChIキー |
UTSSPZZFRJKFAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)










